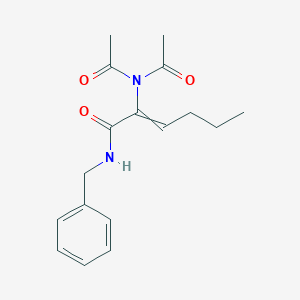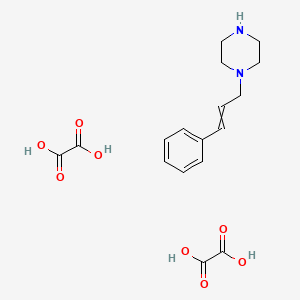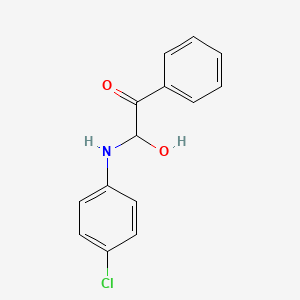![molecular formula C10H14Br2 B14382282 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane CAS No. 88466-18-6](/img/structure/B14382282.png)
10,10-Dibromodispiro[2.0.5~4~.1~3~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-Dibromodispiro[205~4~1~3~]decane is a unique organic compound characterized by its spirocyclic structure, which includes two bromine atoms attached to the tenth carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane typically involves the bromination of dispiro[2.0.5~4~.1~3~]decane. This can be achieved through the reaction of dispiro[2.0.5~4~.1~3~]decane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dispiro[2.0.5~4~.1~3~]decane.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products:
Substitution: Products include azido, cyano, or thiol-substituted derivatives.
Reduction: The major product is dispiro[2.0.5~4~.1~3~]decane.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
科学的研究の応用
10,10-Dibromodispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
Spiro[5.5]undecane Derivatives: These compounds have similar spirocyclic structures but differ in the nature and position of substituents.
Bis(1,3-oxathiane) Spiranes: These compounds contain sulfur and oxygen atoms in their spirocyclic rings, offering different chemical properties.
1,3-Dioxane-1,3-Dithiane Spiranes: These compounds have both oxygen and sulfur atoms in their spirocyclic structures.
Uniqueness: 10,10-Dibromodispiro[2.0.5~4~.1~3~]decane is unique due to the presence of two bromine atoms at the tenth carbon, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct stereochemical properties, making it a valuable compound in various fields of research.
特性
CAS番号 |
88466-18-6 |
|---|---|
分子式 |
C10H14Br2 |
分子量 |
294.03 g/mol |
IUPAC名 |
10,10-dibromodispiro[2.0.54.13]decane |
InChI |
InChI=1S/C10H14Br2/c11-10(12)8(9(10)6-7-9)4-2-1-3-5-8/h1-7H2 |
InChIキー |
HYWANTOITUAHRU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C3(C2(Br)Br)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)




![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)

![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)




